2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidin-4(3H)-one derivative characterized by two key structural motifs:
- A 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group at position 3 and a methylthio linker at position 3.
- A 4-methoxyphenyl group at position 3 of the thieno[3,2-d]pyrimidinone core.
This hybrid structure combines the pharmacophoric features of oxadiazole (known for metabolic stability and hydrogen-bonding capacity) and thienopyrimidinone (a privileged scaffold in kinase inhibition and antimicrobial agents) .
Gewald reaction to construct the thienopyrimidinone core .
Vilsmeier–Haack reagent (DMF/POCl₃) for formylation or substitution reactions .
Nucleophilic substitution to introduce the oxadiazole-thioether moiety .
The 4-fluorophenyl and 4-methoxyphenyl substituents likely enhance lipophilicity and target binding, as fluorine improves bioavailability and methoxy groups modulate electronic effects .
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O3S2/c1-29-16-8-6-15(7-9-16)27-21(28)19-17(10-11-31-19)24-22(27)32-12-18-25-20(26-30-18)13-2-4-14(23)5-3-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVUITVDQQSITN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data regarding its biological activity, including synthesis methods, biological evaluations, and case studies.
Synthesis of the Compound
The compound was synthesized through a multi-step synthetic route involving the reaction of thieno[3,2-d]pyrimidin-4(3H)-one with various substituents. The presence of the 1,2,4-oxadiazole moiety is significant as it enhances the compound's biological activity through various mechanisms. The synthesis typically involves:
- Formation of Thieno[3,2-d]pyrimidinone : Initial synthesis of the thieno core followed by functionalization.
- Introduction of Substituents : The incorporation of the 4-fluorophenyl and methoxyphenyl groups which are crucial for enhancing the compound's interaction with biological targets.
Anticancer Activity
The anticancer properties of this compound have been evaluated in several studies:
- Cell Line Testing : In vitro tests have shown that derivatives containing thieno[3,2-d]pyrimidinone motifs exhibit significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). For example, compounds similar to this structure have demonstrated IC50 values as low as 0.94 μM against A549 cells, indicating potent anti-proliferative effects without toxicity to normal cells .
- Mechanism of Action : The compound's mechanism is believed to involve inhibition of key enzymes involved in tumor growth and proliferation. Specifically, compounds with similar structures have shown inhibition of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), which plays a role in estrogen metabolism and breast cancer progression .
Antimicrobial Activity
Research has also indicated potential antimicrobial properties:
- Antifungal and Antibacterial Testing : Preliminary studies suggest that compounds bearing the oxadiazole moiety exhibit antifungal activity against strains such as Fusarium oxysporum and Candida albicans. For instance, similar derivatives have shown minimum inhibitory concentrations (MICs) comparable to standard antifungal agents like miconazole .
Case Studies and Research Findings
Several studies have documented the biological activity of structurally related compounds:
- Study on Thienopyrimidinone Derivatives : A study synthesized a series of thienopyrimidinone derivatives and evaluated their anticancer properties using MTT assays. Compounds with specific substitutions demonstrated enhanced cytotoxicity against HepG2 (liver cancer) and MCF-7 cell lines .
- Antimicrobial Efficacy : Research on oxadiazole derivatives highlighted their effectiveness against various bacterial strains, suggesting that modifications to the phenyl groups significantly influence their antimicrobial properties. The presence of electron-withdrawing groups like fluorine was noted to enhance activity against resistant strains .
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds containing oxadiazole and pyrimidine moieties. The unique combination in this compound suggests potential efficacy against various cancer cell lines. For example, preliminary studies indicate that similar compounds can inhibit cell proliferation by inducing apoptosis through interaction with specific kinase pathways.
Antimicrobial Properties
The presence of fluorophenyl groups has been linked to enhanced antimicrobial activity. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar properties.
Anti-inflammatory Effects
The thieno[3,2-d]pyrimidinone framework is known for anti-inflammatory effects in certain derivatives. This compound's ability to modulate inflammatory pathways could provide therapeutic benefits in conditions such as arthritis or inflammatory bowel disease.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Modulates inflammatory pathways |
Synthesis Conditions Overview
| Step | Condition | Notes |
|---|---|---|
| Oxadiazole Formation | Reflux in DMF | Requires specific precursors |
| Thioether Synthesis | Nucleophilic substitution | Use of protecting groups advised |
| Coupling Reaction | Controlled temperature | Optimize yield with catalysts |
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, a related compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, leading to increased apoptosis rates. The compound's structural similarities suggest that our target compound may exhibit comparable activity.
Case Study 2: Antimicrobial Efficacy
Research published in Antibiotics indicated that compounds with oxadiazole rings showed promising results against resistant strains of Staphylococcus aureus. The study utilized a series of derivatives to establish structure-activity relationships that could inform future investigations into our compound's efficacy.
Chemical Reactions Analysis
Structural Characterization
The compound is analyzed using advanced spectroscopic techniques:
2.1. NMR Spectroscopy
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H NMR : Shifts at δ 7.3–7.6 ppm indicate aromatic protons from the thieno and phenyl rings. The methoxy group appears as a singlet at δ 3.8 ppm .
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C NMR : Peaks at δ 150–170 ppm correspond to carbonyl carbons (pyrimidine and oxadiazole), while sulfur-containing carbons (thioether) resonate at δ 40–50 ppm.
2.2. Mass Spectrometry
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Molecular Ion : m/z = 443.48 (calculated from molecular formula C19H14FNO3S2).
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Fragmentation : Loss of the oxadiazole moiety (m/z = 443 → 333) and cleavage of the thioether bond (m/z = 333 → 250) .
2.3. IR Spectroscopy
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Key Peaks :
Reactivity and Stability
The compound exhibits reactivity due to its functional groups:
3.1. Thioether Linkage
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form sulfonium salts .
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Oxidation : Susceptible to oxidation to sulfoxide (SO) or sulfone (SO2) derivatives, altering pharmacokinetic properties.
3.2. Oxadiazole Ring
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Hydrolysis : Under acidic conditions, the oxadiazole ring undergoes hydrolysis to form amide or acid derivatives .
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Reduction : Reduces to oxadiazoline intermediates with sodium borohydride .
3.3. Biological Stability
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Enzymatic Degradation : The thienopyrimidine core is stable against cytochrome P450 enzymes but may undergo phase II conjugation (e.g., glucuronidation).
Comparison with Similar Compounds
Key Structural Trends :
- Position 2 : Oxadiazole-thioether groups (as in the target compound) improve metabolic stability compared to simple alkylthio chains .
- Position 3 : Aryl groups (e.g., 4-methoxyphenyl) enhance π-π stacking with hydrophobic enzyme pockets, while fluorinated substituents optimize pharmacokinetics .
- Position 5/6 : Fluorophenyl or chlorophenyl groups at these positions correlate with antibacterial potency .
Antibacterial Activity
- Target Compound: The 4-fluorophenyl-oxadiazole motif is analogous to 2-alkylamino-3-(4-fluorophenyl)-thieno[2,3-d]pyrimidin-4(3H)-ones, which showed 90% inhibition against Fusarium wilt due to fluorine’s electronegativity enhancing membrane penetration .
- Compound 19c (5-(4-chlorophenyl)-3-(4-methoxyphenyl)-thieno[3,2-d]pyrimidine): Exhibited broad-spectrum antibacterial activity (MIC = 1.56 µg/mL against S. aureus), suggesting the 4-methoxyphenyl group synergizes with chlorophenyl for Gram-positive targeting .
Anticancer Activity
- 3-Allyl-2-(benzylsulfanyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one: Demonstrated IC₅₀ = 2.1 µM against MCF-7 cells, attributed to the fluorophenyl group’s role in stabilizing DNA adducts .
- Compound 16 (thieno[3,2-d]pyrimidinone with pyrrolopyrimidine): Showed superior activity to doxorubicin (IC₅₀ = 0.8 µM vs. 1.2 µM) by inhibiting topoisomerase II .
Enzyme Inhibition
- 2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one: Inhibited 17β-HSD2 (IC₅₀ = 0.4 µM), a target for osteoporosis, via methoxy groups’ hydrogen bonding with catalytic residues .
Research Findings and Implications
Fluorine vs. Chlorine : Fluorine at position 4 (target compound) may offer better bioavailability than chlorine (e.g., compound 19c) due to reduced steric hindrance and enhanced C-F bond stability .
Oxadiazole vs. Thiazole : Oxadiazole derivatives (target compound) exhibit higher metabolic stability than thiazole-containing analogues (e.g., compound 19 in ), as oxadiazole resists enzymatic oxidation .
Methoxy Positioning : Para-methoxy groups (target compound) improve solubility and target affinity compared to meta-substituted analogues (e.g., compound 3b in ) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and functionalization of thieno[3,2-d]pyrimidin-4-one scaffolds. Key steps include:
- Cyclocondensation : Use 2-mercapto-thieno[3,2-d]pyrimidin-4-one derivatives with halogenated intermediates under reflux in polar aprotic solvents (e.g., DMF) .
- Oxadiazole Formation : Introduce the 1,2,4-oxadiazole moiety via reaction of nitrile intermediates with hydroxylamine, followed by dehydration .
- Optimization : Monitor reaction progress via TLC/HPLC. Yield improvements (~15–20%) are achievable using microwave-assisted synthesis or catalytic additives like triethylamine .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substitution patterns (e.g., fluorophenyl at position 3, methoxyphenyl at position 3 of the pyrimidine ring). -NMR is essential for verifying fluorine incorporation .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion validation.
- HPLC-PDA : Employ C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) and detect byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the fluorophenyl and methoxyphenyl substituents?
- Methodological Answer :
- Analog Synthesis : Replace 4-fluorophenyl with chloro-, methyl-, or unsubstituted phenyl groups; substitute 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to probe electronic effects .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays. Compare IC values to correlate substituent effects with activity .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to analyze binding interactions with active sites, focusing on hydrogen bonding with fluorine and methoxy groups .
Q. What experimental strategies resolve contradictions in solubility data across different studies?
- Methodological Answer :
- Solvent Screening : Use standardized protocols (e.g., shake-flask method) in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol) to measure equilibrium solubility .
- Thermodynamic Analysis : Perform differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility.
- Surface Modification : Explore co-solvency or nanoformulation (e.g., liposomes) to enhance bioavailability if intrinsic solubility is low .
Q. How can the environmental stability and degradation pathways of this compound be assessed under regulatory guidelines?
- Methodological Answer :
- Hydrolytic Stability : Incubate the compound in aqueous buffers (pH 3–9) at 37°C for 24–72 hours; analyze degradation products via LC-MS .
- Photolytic Studies : Expose to UV-Vis light (300–800 nm) in a solar simulator and quantify photodegradants .
- Ecotoxicology : Use OECD Test Guideline 201 (algae growth inhibition) and 211 (Daphnia magna acute toxicity) to evaluate ecological risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
